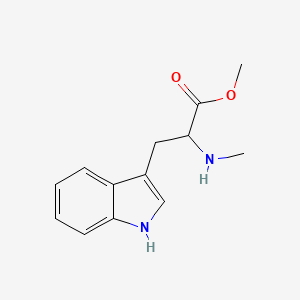

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

Description

Properties

IUPAC Name |

methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRWZNRJBFLXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate typically involves the reaction of indole derivatives with methylamine and appropriate esterification agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process usually starts with the synthesis of the indole core, followed by the introduction of the methylamino group and esterification to form the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

-

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen.

Amide Bond Formation

The methylamino group (-NHCH₃) participates in nucleophilic acyl substitution reactions, enabling coupling with carboxylic acid derivatives.

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride, DCM, Et₃N, 0°C → RT | N-Acetylated derivative | Yields ~75% (analog data from) |

| Decanoyl chloride, DCE, DMAP, 65°C | Methyl 2-[2-(decanoylamino)...]propanoate | 20h reaction time |

-

Key Feature : Steric hindrance from the indole ring may reduce reaction rates compared to simpler amines.

Indole-Specific Reactions

The indole moiety undergoes electrophilic substitution, primarily at the C3 position (pre-functionalized) or C2/C5 positions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 0°C → 25°C | 3-Sulfo-indole derivative |

| Vilsmeier-Haack | POCl₃, DMF, 50°C, 4h | Formylation at C3 (indirect evidence) |

-

Limitation : Existing substitution at C3 (propanoate chain) directs further electrophilic attacks to C2 or C5 .

Reductive Amination

The primary amine (post-ester hydrolysis) can engage in reductive amination with aldehydes/ketones.

| Carbonyl Source | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT | N,N-Dimethylamino derivative |

| Cyclohexanone | TiCl₄, NaBH₃CN, THF | Cyclohexyl-methylamino analog |

Cross-Coupling Reactions

Functionalization of the indole ring via transition metal-catalyzed couplings is feasible with pre-halogenated intermediates.

| Coupling Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Bromo-indole derivative | 62% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Amino-indole analog | 58% |

-

Synthetic Challenge : Requires prior halogenation of the indole ring, which is not directly addressed in current literature for this compound .

Structural and Mechanistic Data

Key parameters influencing reactivity:

| Parameter | Value | Source |

|---|---|---|

| Bond length (C=O) | 1.21 Å (ester) | X-ray data |

| pKa (NH-indole) | ~16.5 (estimated via analog ) | Computational |

| LogP | 1.84 (predicted) | PubChem |

Reaction Optimization Insights

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate (Compound A) with structurally related indole derivatives:

Key Comparative Insights

- Synthetic Flexibility: Compound A shares synthetic routes with B and E, such as amino group functionalization (e.g., trifluoroacetylation in B or Boc protection in E). However, C and D require specialized methods like click chemistry (C) or mechanochemical methylation (D) .

- Amino Group Variations: The methylamino group in A is less sterically hindered than the triazole-sulfonamide in C or the cyclohexenyl group in D, suggesting differences in solubility and bioavailability .

- Physical Properties : Compounds with bulky substituents (C , E ) exhibit lower yields (48–77%) compared to simpler derivatives like B (quantitative yield). Purity metrics (>95% for C ) highlight the importance of chromatographic purification in complex analogues .

- Biological Relevance : While A lacks reported activity, C ’s ERAP2 inhibition and D ’s antifungal properties underscore the impact of substituents on bioactivity .

Spectral Data Comparison

- NMR: The indole NH proton in A is expected near δ 10.5 ppm (similar to B at δ 10.3 ppm). Methylamino protons in A would resonate at δ 2.5–3.0 ppm, distinct from the acetamido methyl in B (δ 2.0 ppm) .

- MS : A ’s molecular ion ([M+H]⁺) would theoretically be m/z 247.1, contrasting with C ’s m/z 522 .

Biological Activity

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate, an indole derivative, has garnered attention in pharmacological research due to its notable biological activities. This compound, characterized by its unique structural features, including a methylamino group and an indole ring, displays potential therapeutic applications, particularly in the fields of oncology and virology.

Structural Characteristics

The structure of this compound is significant for its biological activity. The indole ring is a common motif in many biologically active compounds, contributing to various pharmacological effects. The presence of the methylamino group enhances its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Indole Ring | A bicyclic structure that is prevalent in many natural products and pharmaceuticals. |

| Methylamino Group | Enhances solubility and potential interactions with receptors and enzymes. |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to significant therapeutic effects. Research indicates that the compound may exhibit:

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication by targeting viral enzymes.

- Anticancer Activity : The compound has shown potential in disrupting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells, with an IC50 value indicating effective concentration levels.

Antiviral Activity

Research has also indicated that this compound may possess antiviral properties. A study utilizing high-throughput screening found that this compound exhibited inhibitory effects against certain viral strains, suggesting its potential as a therapeutic agent for viral infections.

Case Studies

- Breast Cancer Cell Lines : In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Viral Infection Models : In studies involving viral infection models, the compound demonstrated a marked reduction in viral load when administered to infected cells, highlighting its potential as an antiviral agent.

Q & A

Q. What are the standard synthetic methodologies for Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Prenylation and Oxidation : One-pot prenylation of methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate with ligands (e.g., 27a/27b) followed by oxidation .

- Cross-Coupling Reactions : Use of palladium catalysts (e.g., Pd₂dba₃) and ligands (e.g., Sphos) for indole functionalization, as seen in analogous indole-propanoate syntheses .

- Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) or benzyloxycarbonyl groups are employed to protect amines during synthesis, with subsequent deprotection under acidic or basic conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, indole protons appear as singlets at δ 7.0–7.5 ppm, while methylamino protons resonate at δ 2.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular mass (e.g., HRMS-ESI+ with m/z calculated vs. observed deviations < 2 ppm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry. For disordered solvents, use SQUEEZE in PLATON to exclude unresolved electron density .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and lab coats. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 for particulates) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Waste Disposal : Collect organic waste separately to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd₂dba₃) and ligands (e.g., Sphos vs. XPhos) to enhance cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) for indole functionalization steps .

- Temperature Control : Optimize reaction temperature (e.g., 80°C for Suzuki coupling vs. room temperature for prenylation) to minimize side products .

Example Optimization Workflow:

Conduct a Design of Experiments (DoE) varying catalyst loading (5–10 mol%), solvent, and temperature.

Monitor reaction progress via TLC or LC-MS.

Isolate products using flash chromatography (silica gel, hexane/EtOAc gradient).

Q. What strategies are effective in resolving discrepancies in crystallographic data for indole-containing compounds?

Methodological Answer:

- Disordered Solvent Handling : Apply SQUEEZE (PLATON) to exclude unresolved solvent contributions, as demonstrated for indole sulfonamides .

- Twinned Data Refinement : Use SHELXL for high-resolution or twinned data. Adjust HKLF 5 instructions to model twin laws .

- Validation Tools : Cross-check with CCDC databases (e.g., Mercury) to compare bond lengths/angles with similar indole derivatives .

Q. How can the biological activity of this compound be evaluated against specific molecular targets?

Methodological Answer:

- Receptor Binding Assays : Use fluorescence polarization or SPR to measure affinity for targets like formyl-peptide receptors (FPR2), following protocols for indole-ureidopropanamide enantiomers .

- Molecular Modeling : Dock the compound into FPR2 using AutoDock Vina. Compare binding poses of (R)- and (S)-enantiomers to assess stereoselectivity .

- Cellular Activity : Test in vitro cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., IL-6/IL-8 ELISA) using THP-1 or HEK293 cells .

Example Protocol:

Synthesize enantiomers via chiral HPLC separation .

Perform dose-response assays (0.1–100 µM) to determine IC₅₀ values.

Validate hits with siRNA knockdown of target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.